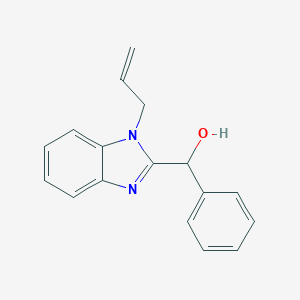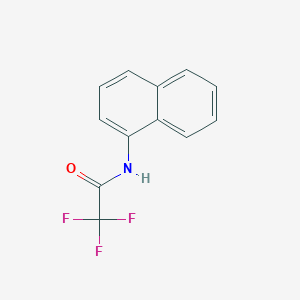
2,2,2-trifluoro-N-naphthalen-1-ylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-trifluoro-N-naphthalen-1-ylacetamide, also known as TFA-NNA, is a synthetic compound used in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains a trifluoromethyl group, which makes it highly lipophilic and able to penetrate cell membranes. TFA-NNA has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2,2,2-trifluoro-N-naphthalen-1-ylacetamide is not fully understood, but it is thought to involve the inhibition of voltage-gated sodium channels, as well as the induction of apoptosis in cancer cells. The compound has also been shown to modulate the activity of other ion channels, such as potassium channels, which may contribute to its effects on neuronal and cancer cell function.
Effets Biochimiques Et Physiologiques
2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been shown to have several biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the induction of apoptosis in cancer cells, and the modulation of ion channel activity. In addition, the compound has been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential use as a local anesthetic.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,2,2-trifluoro-N-naphthalen-1-ylacetamide in lab experiments include its high lipophilicity, which allows it to penetrate cell membranes, and its ability to modulate ion channel activity. However, the compound's mechanism of action is not fully understood, and its effects on other cellular processes are not well characterized. In addition, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide may have off-target effects, which could complicate data interpretation.
Orientations Futures
Future research on 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could be investigated as a potential local anesthetic or as a tool for studying the role of voltage-gated sodium channels in neuronal function. In cancer research, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could be further studied as a potential anti-cancer agent, and its effects on other cellular processes could be characterized. In drug discovery, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide could be used as a lead compound for the development of novel drugs targeting ion channels or other cellular processes.
Méthodes De Synthèse
2,2,2-trifluoro-N-naphthalen-1-ylacetamide can be synthesized through a multi-step process involving the reaction of naphthalene with trifluoroacetic anhydride and subsequent reactions with various reagents. The synthesis of 2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been described in several research papers, and the purity and yield of the compound can be optimized through careful purification techniques.
Applications De Recherche Scientifique
2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been used in scientific research to investigate its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons. This inhibition has been linked to the compound's potential use as a local anesthetic.
In cancer research, 2,2,2-trifluoro-N-naphthalen-1-ylacetamide has been shown to inhibit the growth of several cancer cell lines, including breast cancer and leukemia. This inhibition is thought to be due to the compound's ability to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
Numéro CAS |
837-78-5 |
|---|---|
Nom du produit |
2,2,2-trifluoro-N-naphthalen-1-ylacetamide |
Formule moléculaire |
C12H8F3NO |
Poids moléculaire |
239.19 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)11(17)16-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,16,17) |
Clé InChI |
DASQPWURVZDKPV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



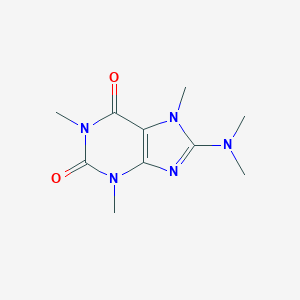

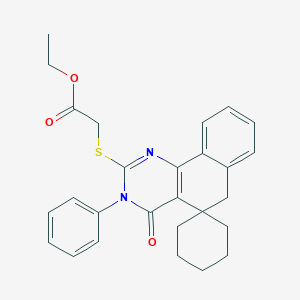
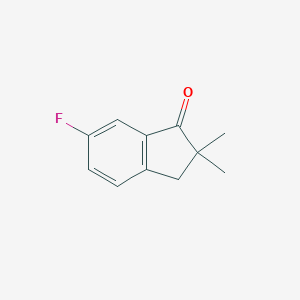


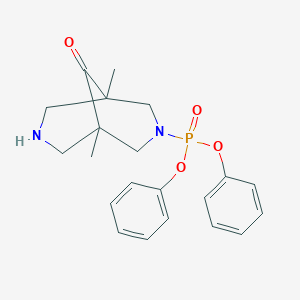

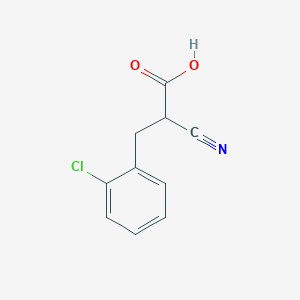
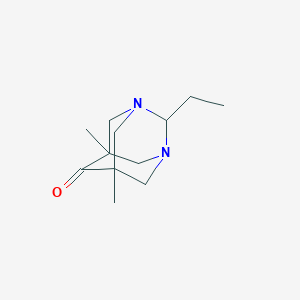
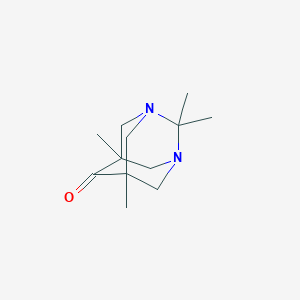
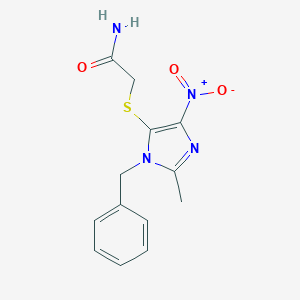
![6-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B188456.png)
